Molecular Weight and Lipophilicity Differentiation vs. 4-Butyl Homolog
The target compound (C₁₅H₁₉N₃OS, MW 289.4) differs from its closest commercially catalogued homolog, 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (also C₁₅H₁₉N₃OS, MW 289.4) , only in the position of chain branching: the target bears a linear n-propyl group at the 4-position while the comparator carries an n-butyl chain. Despite the identical molecular formula and weight, the cLogP values may differ due to chain branching effects. The 4-propyl-substituted compound is listed as a distinct example (compound 23) in the WO2012036974 patent family with a reported PDHK1 target association [1], whereas no comparable patent association was identified for the 4-butyl analog. This positional isomerism may confer differential target binding, ADME properties, or synthetic accessibility.
| Evidence Dimension | Structural isomerism and patent linkage |
|---|---|
| Target Compound Data | 4-propyl substitution; listed as Thiazole carboxamide derivative 28, patent example WO2012036974 23(41); target PDHK1; indication metastatic cancer |
| Comparator Or Baseline | 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide; no patent linkage or target data identified |
| Quantified Difference | Qualitative: patent-linked therapeutic target (PDHK1) vs. no reported target data |
| Conditions | DrugMap database annotation and patent document analysis |
Why This Matters
Patent-linked target annotation provides a hypothesis-driven rationale for procurement in PDHK1-focused research, whereas the 4-butyl analog lacks such annotation, making the propyl derivative the more informed choice for cancer metabolism studies.
- [1] DrugMap Database. Details of the drug: Thiazole carboxamide derivative 28 (ID: DMGEIZV). Synonyms: PMID25684022-Compound-WO2012036974 23(41). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer. View Source
